molecular formula C11H21NO4 B8053367 Tert-butyl 4-amino-4-(3-hydroxyoxetan-3-yl)butanoate

Tert-butyl 4-amino-4-(3-hydroxyoxetan-3-yl)butanoate

Cat. No.: B8053367
M. Wt: 231.29 g/mol
InChI Key: JFXBQCSVTMJTIV-UHFFFAOYSA-N
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Description

The compound identified as “Tert-butyl 4-amino-4-(3-hydroxyoxetan-3-yl)butanoate” is a chemical substance with specific properties and applications. It is important to understand its structure, synthesis, and reactions to fully appreciate its significance in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Tert-butyl 4-amino-4-(3-hydroxyoxetan-3-yl)butanoate involves specific synthetic routes and reaction conditions. The exact methods and conditions can vary depending on the desired purity and yield. Generally, the synthesis involves the reaction of specific precursor chemicals under controlled conditions to produce the target compound.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up to meet demand. This involves optimizing the reaction conditions, such as temperature, pressure, and catalysts, to ensure efficient and cost-effective production. The industrial methods also focus on minimizing waste and ensuring the safety of the process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-4-(3-hydroxyoxetan-3-yl)butanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also be reduced using appropriate reducing agents.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve oxidizing agents such as potassium permanganate or hydrogen peroxide. Reduction reactions might use reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For instance, oxidation may produce different oxidized forms of the compound, while reduction might yield various reduced derivatives.

Scientific Research Applications

Tert-butyl 4-amino-4-(3-hydroxyoxetan-3-yl)butanoate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: The compound may be used in biological studies to understand its effects on different biological systems.

    Medicine: this compound could have potential therapeutic applications, although specific uses would depend on further research and clinical trials.

    Industry: The compound may be used in industrial processes, such as the production of other chemicals or materials.

Mechanism of Action

The mechanism of action of Tert-butyl 4-amino-4-(3-hydroxyoxetan-3-yl)butanoate involves its interaction with specific molecular targets and pathways The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Understanding its preparation methods, chemical reactions, and applications is essential for harnessing its full potential. Further research into its mechanism of action and comparison with similar compounds will continue to reveal new insights and applications.

Properties

IUPAC Name

tert-butyl 4-amino-4-(3-hydroxyoxetan-3-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(13)5-4-8(12)11(14)6-15-7-11/h8,14H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFXBQCSVTMJTIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC(C1(COC1)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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